molecular formula C16H22N2O2 B11587361 1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone

1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone

Cat. No.: B11587361
M. Wt: 274.36 g/mol
InChI Key: CLPYLJTUCULBRR-UHFFFAOYSA-N
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Description

1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a chemical compound known for its unique structure and properties It features a tert-butylphenyl group attached to an oxadiazole ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under specific conditions.

    Attachment of the Tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Formation of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-[5-(4-tert-butylphenyl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C16H22N2O2/c1-11(19)18-16(5,6)20-14(17-18)12-7-9-13(10-8-12)15(2,3)4/h7-10H,1-6H3

InChI Key

CLPYLJTUCULBRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)(C)C

Origin of Product

United States

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